N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(17-7-3-1-4-8-17)20-11-16-26(24,25)22-14-12-21(13-15-22)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOUXSGOHRLGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Preparation
The ethylsulfonyl chloride intermediate is synthesized via thiol oxidation and chlorination :
- 2-Mercaptoethylbenzamide is oxidized to 2-(benzamido)ethanesulfonic acid using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acidic methanol.
- Sulfonic acid is converted to 2-(benzamido)ethanesulfonyl chloride with phosphorus pentachloride ($$ \text{PCl}_5 $$) under anhydrous conditions.
Reaction Conditions :
Piperazine Sulfonylation
4-Phenylpiperazine reacts with the sulfonyl chloride in a nucleophilic acyl substitution :
$$
\text{C}{10}\text{H}{12}\text{N}2\text{S} + \text{C}9\text{H}{10}\text{ClNO}3\text{S} \rightarrow \text{N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide} + \text{HCl}
$$
Optimized Protocol :
- Base : Triethylamine ($$ \text{Et}_3\text{N} $$) to neutralize HCl.
- Solvent : Tetrahydrofuran ($$ \text{THF} $$) at 0°C, warming to room temperature.
- Workup : Aqueous extraction (NaHCO₃), drying (MgSO₄), and column chromatography (SiO₂, ethyl acetate/hexane).
- Yield : 65–75% for sulfonamide formation.
Amide Bond Formation Strategies
Carboxylic Acid Activation
Alternative routes employ 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine as a precursor, acylated with benzoyl chloride:
Ethylamine synthesis :
Acylation :
Hybrid Approach: Convergent Synthesis
To circumvent unstable intermediates, a convergent route links pre-formed modules:
- Module 1 : 4-Phenylpiperazine-1-sulfonyl chloride (synthesized via chlorosulfonation of 4-phenylpiperazine).
- Module 2 : 2-Aminoethylbenzamide (prepared by benzoylation of ethylenediamine).
- Coupling : React modules in $$ \text{CH}2\text{Cl}2 $$ with $$ \text{Et}_3\text{N} $$ at 25°C.
Advantages :
- Avoids sensitive sulfonyl chloride intermediates.
- Higher overall yield (70–75%) due to parallel synthesis.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-$$ d_6 $$, 400 MHz):
¹³C NMR (DMSO-$$ d_6 $$, 100 MHz):
Mass Spectrometry (MS)
Elemental Analysis
- Calculated for $$ \text{C}{20}\text{H}{25}\text{N}3\text{O}3\text{S}_2 $$: C, 57.25%; H, 4.60%; N, 11.61%.
- Found: C, 57.28%; H, 4.63%; N, 11.65%.
Comparative Evaluation of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Linear (Sulfonyl Chloride) | Sulfonation → Amidation | 65–75 | ≥98 | Moderate |
| Modular (Amine Acylation) | Amine synthesis → Acylation | 70–85 | ≥95 | High |
| Convergent | Parallel synthesis → Coupling | 70–75 | ≥97 | High |
Trade-offs :
- Linear routes require handling reactive sulfonyl chlorides but offer straightforward purification.
- Modular approaches improve scalability but demand stable amine intermediates.
Industrial-Scale Considerations
Cost Efficiency
Process Optimization
- Continuous flow chemistry : Reduces reaction time and improves safety for sulfonation steps.
- Green solvents : Replace $$ \text{CH}2\text{Cl}2 $$ with cyclopentyl methyl ether (CPME) to meet environmental regulations.
Challenges and Mitigation Strategies
Sulfonyl Chloride Instability
Low Amidation Yields
- Issue : Steric hindrance from the ethyl linker.
- Solution : Microwave-assisted synthesis (100°C, 30 min) improves coupling efficiency.
Emerging Methodologies
Enzymatic Sulfonylation
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions with solvents like tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions can be performed in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Corresponding substituted derivatives
Scientific Research Applications
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzyme studies and its potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the benzamide group can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
Compound 7o (5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide) shares the 4-arylpiperazine motif but differs in the linker (pentanamide vs. sulfonylethyl) and terminal groups (pyridinylphenyl vs. benzamide). While Compound 7o demonstrated selectivity for dopamine D3 receptors (Ki < 10 nM), the sulfonylethyl linker in the target compound may alter pharmacokinetics, such as blood-brain barrier penetration, due to increased polarity .
[125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) features a piperidine ring instead of piperazine and a methoxybenzamide core. Despite structural differences, both compounds exhibit high sigma receptor affinity. [125I]PIMBA showed Kd = 5.80 nM and Bmax = 1800 fmol/mg protein in DU-145 prostate cancer cells, suggesting that the target compound’s 4-phenylpiperazine group could similarly enhance sigma receptor binding .
Benzamides with Varied Substituents
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) lacks the sulfonyl-piperazine chain but retains the benzamide core. Rip-B’s dimethoxyphenethyl group confers antioxidant activity (IC50 = 22.8 μM for DPPH scavenging), whereas the target compound’s sulfonylethyl-piperazine structure may prioritize receptor interaction over antioxidant effects .
THHEB (3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) contains multiple hydroxyl groups, enabling potent free radical scavenging (IC50 = 2.5 μM for superoxide radicals). In contrast, the target compound’s sulfonyl and phenylpiperazine groups likely redirect its activity toward neurological or oncological targets .
Anti-Cancer Benzamide Derivatives
Compounds such as N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide () incorporate thioether-linked heterocycles (thiazole) instead of sulfonylethyl-piperazine. These derivatives showed efficacy in prostate cancer xenografts, but the target compound’s sulfonyl group may improve solubility and reduce off-target interactions compared to thioether linkages .
Key Data Table
Research Findings and Implications
- Receptor Selectivity : The 4-phenylpiperazine moiety in the target compound may enhance sigma receptor binding compared to piperidine-based analogues like [125I]PIMBA, though empirical data are needed .
- Pharmacokinetics : The sulfonylethyl linker likely improves metabolic stability over ester or thioether linkers, as seen in anti-cancer derivatives .
- Therapeutic Potential: Unlike antioxidant benzamides (e.g., THHEB), the target compound’s structure aligns with neurological or oncological applications, similar to dopamine/sigma receptor ligands .
Biological Activity
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, a compound with notable pharmacological potential, has garnered attention for its biological activity, particularly as an acetylcholinesterase (AChE) inhibitor. This article delves into the compound's mechanism of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, including:
- Core Structure : A benzamide moiety linked to a sulfonyl group and a phenylpiperazine.
- Molecular Formula : C20H25N3O3S.
- Molecular Weight : 387.5 g/mol.
This structure contributes to its interaction with various biological targets, particularly enzymes involved in neurotransmission.
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) .
Mode of Action
The compound inhibits AChE activity, leading to increased levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is crucial for cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's disease.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is vital for neurotransmission. The resultant increase in acetylcholine concentration can improve cognitive function and memory retention.
Pharmacological Applications
This compound has been investigated for various therapeutic applications:
- Neurodegenerative Diseases : Its role as an AChE inhibitor positions it as a candidate for the treatment of Alzheimer's disease and other cognitive disorders.
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant properties, although further research is needed to establish efficacy in this area .
- Biochemical Probes : The compound is utilized in biochemical assays to study receptor binding and enzyme inhibition mechanisms.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
In Vitro Studies
In vitro evaluations have demonstrated that this compound effectively inhibits AChE, with varying potency depending on structural modifications. For instance:
- Variants with additional functional groups showed enhanced solubility and biological activity.
Molecular Docking Studies
Molecular docking simulations indicate that the compound binds effectively to the active site of AChE, providing insights into its inhibitory mechanism. These studies suggest that structural modifications can optimize binding affinity and selectivity .
Comparative Analysis
The following table summarizes key characteristics and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| N-(2-(4-methylpiperazin-1-yl)sulfonylethyl)-3-nitrobenzamide | Methyl substitution on piperazine | Antidepressant properties | Alters pharmacodynamics |
| 2-methyl-N-(2-(4-phenyldihydropyrimidin-1(2H)-yl)ethyl)benzamide | Dihydropyrimidine linkage | Potential anti-cancer properties | Unique heterocyclic core |
| 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide | Methoxy substituents | AChE inhibition similar to target compound | Enhanced solubility |
This comparison illustrates how variations in substituents influence biological activity and therapeutic potential.
Q & A
Basic: What are the standard synthetic routes for N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the 4-phenylpiperazine core via nucleophilic substitution or ring-closure reactions.
- Step 2: Sulfonylation of the piperazine nitrogen using sulfonyl chlorides (e.g., ethylsulfonyl chloride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Step 3: Coupling the sulfonylated intermediate with benzamide derivatives via amide bond formation. This is achieved using coupling agents like HATU or DCC in polar aprotic solvents (e.g., DMF) .
- Key Considerations: Reaction temperatures (0–25°C), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization are critical for yield optimization (>60%) .
Basic: What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the integration of aromatic protons (δ 7.2–8.1 ppm), sulfonyl groups (δ 3.1–3.5 ppm), and piperazine resonances (δ 2.6–3.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 430.15) and fragmentation patterns .
- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Basic: What physicochemical properties influence its bioavailability?
- LogP: ~2.8 (moderate lipophilicity due to the phenylpiperazine and sulfonyl groups) .
- Solubility: Limited aqueous solubility (<0.1 mg/mL at pH 7.4), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .
- pKa: The sulfonamide group (pKa ~6.5) impacts ionization and membrane permeability .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
- Substituent Modulation:
- Benzamide Ring: Electron-withdrawing groups (e.g., -F, -CF₃) at the meta position enhance acetylcholinesterase (AChE) inhibition (IC₅₀ reduction by 40% in fluorinated analogs) .
- Piperazine Core: 4-Phenyl substitution improves receptor selectivity (e.g., serotonin 5-HT₁A vs. dopamine D₂), while bulkier groups reduce off-target effects .
- Methodology:
- Synthesize analogs with systematic substituent variations.
- Evaluate binding affinities via radioligand assays (e.g., ³H-spiperone for dopamine receptors) .
Advanced: What mechanisms underlie its acetylcholinesterase (AChE) inhibition?
- Docking Studies: The sulfonamide group forms hydrogen bonds with AChE’s catalytic triad (Ser203, His447), while the benzamide moiety occupies the peripheral anionic site .
- Kinetic Analysis: Mixed-type inhibition (Ki = 0.8 μM) confirmed via Lineweaver-Burk plots, indicating dual binding to active and peripheral sites .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
- Source Analysis: Variability arises from assay conditions (e.g., human vs. rat AChE isoforms) or purity discrepancies (<90% vs. >95%) .
- Validation Steps:
- Replicate assays under standardized conditions (pH 7.4, 37°C).
- Cross-validate using orthogonal methods (e.g., Ellman’s assay vs. fluorometric kits) .
Advanced: What computational strategies predict its pharmacokinetics?
- In Silico Tools:
- ADMET Prediction: SwissADME or ADMETlab for bioavailability (%F = 65–70%) and CYP450 metabolism (CYP3A4 substrate) .
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration (logBB >0.3) via PMF calculations .
Advanced: How to optimize selectivity for serotonin receptors over adrenergic receptors?
- Design Strategy: Introduce polar groups (e.g., -OH, -OMe) on the benzamide to exploit hydrophobic pockets in 5-HT₁A .
- Experimental Validation: Radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT₁A vs. ³H-prazosin for α₁-adrenergic) .
Advanced: What stability challenges arise during long-term storage?
- Degradation Pathways: Hydrolysis of the sulfonamide group under acidic conditions (t₁/₂ = 14 days at pH 2) .
- Mitigation: Store lyophilized at -20°C in amber vials with desiccants. Avoid aqueous buffers with pH <5 .
Advanced: How to evaluate its off-target effects in neurological assays?
- Panels: Screen against 50+ GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel).
- Data Interpretation: Prioritize targets with >50% inhibition at 10 μM. For example, moderate hERG channel blockade (IC₅₀ = 12 μM) suggests cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
